molecular formula C19H21N3O B12632476 1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine CAS No. 918801-73-7

1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine

Cat. No.: B12632476
CAS No.: 918801-73-7
M. Wt: 307.4 g/mol
InChI Key: DEUBSKUHCQRYQP-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine can be achieved through several methods. One common approach involves the reaction of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol with a Co-NiO dual catalyst under hydrogen gas at elevated temperatures and pressures. This method is advantageous due to its high catalytic activity, short reaction time, and high yield .

Another method involves the use of Raney nickel and borohydride in a reaction solvent, followed by hydrogenation of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol. This method is known for its high yield and purity, low cost, and suitability for industrial production .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter activity and exerting antidepressant effects. It acts as a serotonin-norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft and enhancing mood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets

Properties

CAS No.

918801-73-7

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-4-methyl-5-phenylimidazol-2-amine

InChI

InChI=1S/C19H21N3O/c1-14-18(16-6-4-3-5-7-16)22(19(20)21-14)13-12-15-8-10-17(23-2)11-9-15/h3-11H,12-13H2,1-2H3,(H2,20,21)

InChI Key

DEUBSKUHCQRYQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)N)CCC2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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